Bergenin

描述

属性

IUPAC Name |

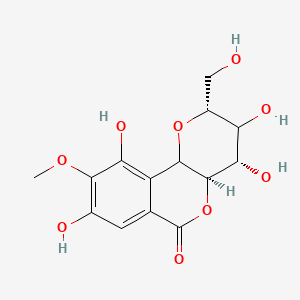

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJXCIXBAKGUKZ-HJJNZUOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5956-63-8 (unspecified hydrate) | |

| Record name | Bergenin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048141 | |

| Record name | Bergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-90-7 | |

| Record name | (-)-Bergenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bergenin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bergenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L84RBE4IDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bergenin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a promising bioactive compound with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. It presents quantitative data on this compound content in various plant species and details the experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores the molecular signaling pathways through which it exerts its therapeutic effects, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of this compound

This compound was first isolated in 1880 from the rhizomes of Bergenia crassifolia.[1] It is widely distributed in the plant kingdom, having been identified in at least 112 species belonging to 34 families.[1] The genus Bergenia (family Saxifragaceae), commonly known as "Pashanbhed" in traditional medicine, is a particularly rich source of this compound.[2] this compound is also found in significant quantities in species from other families, including Euphorbiaceae, Dipterocarpaceae, Fabaceae, and Myrsinaceae.

Distribution in the Plant Kingdom

The following table summarizes the distribution of this compound across various plant families, genera, and species, along with the plant parts known to contain the compound.

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Saxifragaceae | Bergenia | B. crassifolia | Rhizomes, Leaves | [1] |

| B. ligulata | Rhizomes, Roots | [2] | ||

| B. ciliata | Rhizomes, Roots, Leaves | |||

| B. stracheyi | Rhizomes | |||

| Euphorbiaceae | Mallotus | M. japonicus | Cortex | |

| M. philippinensis | ||||

| M. leucodermis | Stem Bark | |||

| Dipterocarpaceae | Shorea | S. robusta | ||

| Fabaceae | Caesalpinia | C. digyna | Roots | |

| Myrsinaceae | Ardisia | A. japonica | ||

| Humiriaceae | Endopleura | E. uchi | Bark | |

| Ficus | Ficus | F. racemosa | Twig, Root, Callus |

Quantitative Content of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and the extraction method used. The following tables provide a summary of the quantitative this compound content reported in various studies.

Table 1: this compound Content in Bergenia Species

| Species | Plant Part | Extraction Method | Quantification Method | This compound Content (% w/w) | Reference |

| B. ciliata | Rhizomes | Methanol Extraction | RP-HPLC | 19.4 | |

| B. ciliata | Roots | Methanol Extraction | RP-HPLC | 9.2 | |

| B. ciliata | Leaves | Methanol Extraction | RP-HPLC | 6.9 | |

| B. ligulata | Rhizomes | Methanolic Extract | HPTLC | 5.51 ± 0.14 | |

| B. ligulata | Rhizomes | Acetone Extract | HPTLC | 5.76 ± 0.16 | |

| B. ciliata | Rhizomes | - | HPLC | 3.275 | |

| B. stracheyi | Rhizomes | - | HPLC | 3.277 | |

| B. ligulata | Rhizomes | - | HPLC | 2.419 | |

| B. ciliata | Rhizome | Sonication-aided maceration | Crystallization | 0.5 |

Table 2: this compound Content in Other Plant Species

| Species | Plant Part | Extraction Method | Quantification Method | This compound Content (% w/w) | Reference |

| Ficus racemosa | Twig | Aqueous Extract | RP-HPLC | 2.06 ± 0.00 | |

| Ficus racemosa | Root | Aqueous Extract | RP-HPLC | 0.646 ± 0.00 | |

| Ficus racemosa | Callus | Aqueous Extract | RP-HPLC | 0.018 ± 0.00 | |

| Ardisia japonica | - | - | TLC-densitometry | - (Recovery: 101.2%) | |

| Caesalpinia digyna | Root | - | RP-HPLC | - (Linear range: 0.250-2.5 µg/ml) | |

| Endopleura uchi | - | - | - | 1.1347 (Yield %) | |

| Shorea robusta | - | - | - | 0.0750 (Yield %) | |

| Bergenia cordifolia | - | - | - | 0.5688 (Yield %) | |

| Caesalpinia digyna | - | - | - | 0.0650 (Yield %) | |

| Bergenia ciliate | - | - | - | 0.0760 (Yield %) | |

| Ardisia japonica | - | - | - | 0.0225 (Yield %) |

Experimental Protocols

Extraction and Isolation of this compound

Several methods have been employed for the extraction and isolation of this compound from plant materials. The choice of method depends on the plant matrix and the desired purity of the final product.

Protocol 1: General Solvent Extraction

-

Plant Material Preparation: The selected plant part (e.g., rhizomes, roots, leaves) is collected, washed, and dried in the shade. The dried material is then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for this compound extraction.[1] The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to improve efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. This compound, being polar, is typically found in the more polar fractions (e.g., ethyl acetate or water).

-

Isolation: The this compound-rich fraction is subjected to chromatographic techniques for isolation. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is commonly employed. The column is eluted with a gradient of solvents to separate the individual compounds.

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., methanol) to obtain pure this compound crystals.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

-

Standard Preparation: A stock solution of standard this compound is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of known concentrations are prepared by diluting the stock solution.

-

Sample Preparation: The powdered plant material is extracted with a suitable solvent (e.g., methanol). The extract is filtered, and the filtrate is appropriately diluted for HPLC analysis.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is commonly used as the mobile phase. The elution can be isocratic or gradient.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: Detection is usually performed using a UV detector at a wavelength of approximately 275 nm.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions.

Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

-

Standard and Sample Application: Standard solutions of this compound and the sample extract are applied as bands on a pre-coated silica gel HPTLC plate.

-

Development: The plate is developed in a suitable mobile phase. A common mobile phase for this compound is a mixture of chloroform, methanol, and formic acid.

-

Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 276 nm).

-

Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the this compound band from the sample with the calibration curve obtained from the standard this compound bands.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is linked to the shikimate pathway, which is a major metabolic route in plants for the synthesis of aromatic amino acids and other secondary metabolites.[3]

Caption: Biosynthesis pathway of this compound from primary metabolites.

The key steps in the biosynthesis of this compound are:

-

Formation of Gallic Acid: The pathway begins with precursors from primary metabolism, erythrose-4-phosphate and phosphoenolpyruvate, which enter the shikimate pathway to form shikimic acid.[3] Shikimic acid is then converted to gallic acid through a two-step dehydrogenation process catalyzed by shikimate dehydrogenase (BpSDH2).[3]

-

Methylation: Gallic acid undergoes methylation at the 4-hydroxyl group to form 4-O-methyl gallic acid. This reaction is catalyzed by O-methyltransferases (OMTs), such as BpOMT1 and AjOMT1.[3]

-

C-Glycosylation: A glucose molecule is attached to the C-2 position of 4-O-methyl gallic acid to form 2-Glucosyl-4-O-methyl gallic acid. This C-glycosylation step is catalyzed by a C-glycosyltransferase (AjCGT1).[3]

-

Ring Closure: Finally, this compound is formed through a ring-closure reaction of 2-Glucosyl-4-O-methyl gallic acid. This cyclization can occur under acidic conditions or be catalyzed by plant dehydratases.[3]

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating various intracellular signaling pathways.

This compound has been shown to possess potent anti-inflammatory properties by targeting key inflammatory pathways such as NF-κB and MAPK.[4][5]

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[4] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

The anticancer activity of this compound is attributed to its ability to modulate several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Caption: this compound's modulation of key anticancer signaling pathways.

This compound has been shown to inhibit the STAT3 signaling pathway by reducing the phosphorylation of STAT3, which plays a critical role in tumor progression.[2] It also suppresses the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] Furthermore, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2]

The antioxidant properties of this compound are a key contributor to its therapeutic effects. It acts as an antioxidant through multiple mechanisms.

Caption: The multifaceted antioxidant mechanism of this compound.

This compound can directly scavenge free radicals, such as reactive oxygen species (ROS).[7] Additionally, it can enhance the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7] By neutralizing ROS and bolstering the cellular antioxidant defense system, this compound protects cells from oxidative damage.

Conclusion

This compound is a widely distributed natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, quantitative distribution, and the methodologies for its analysis. The elucidation of its biosynthetic pathway and the understanding of the molecular signaling pathways it modulates offer a solid foundation for future research and development. Further investigation into the pharmacological activities of this compound and its derivatives, coupled with advancements in formulation and delivery systems, will be crucial in harnessing the full therapeutic potential of this remarkable molecule for the benefit of human health.

References

- 1. This compound, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of this compound against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathway of prescription this compound from Bergenia purpurascens and Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. ajol.info [ajol.info]

- 7. What is the mechanism of Bergeninum? [synapse.patsnap.com]

The Discovery and Isolation of Bergenin from Bergenia ciliata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and purification of bergenin, a potent bioactive compound, from its natural source, Bergenia ciliata. This document details the experimental protocols, quantitative data, and the molecular signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Bergenia ciliata

Bergenia ciliata, commonly known as Pashanbheda, is a perennial herb belonging to the Saxifragaceae family, found predominantly in the Himalayan region.[1] It has a long history of use in traditional medicine for treating various ailments, including kidney stones, respiratory disorders, and inflammation.[2][3] The primary bioactive constituent responsible for many of its therapeutic effects is this compound, a C-glucoside of 4-O-methyl gallic acid.[4]

This compound has been the subject of extensive research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory properties.[2][5] This guide focuses on the scientific methodologies for extracting and isolating this compound from Bergenia ciliata and explores its mechanisms of action at the molecular level.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the part of the plant used and the extraction solvent. The rhizome is consistently reported to have the highest concentration of this compound.[6]

Table 1: this compound Content in Different Parts of Bergenia ciliata

| Plant Part | Extraction Solvent | This compound Content (%) | Reference |

| Rhizomes | Methanol (B129727) | 19.4 | [6] |

| Roots | Methanol | 9.2 | [6] |

| Leaves | Methanol | 6.9 | [6] |

Table 2: Yield of this compound and Crude Extract from Bergenia ciliata Rhizomes

| Starting Material | Extraction Method | Crude Methanol Extract Yield | Final this compound Yield (w/w of dry rhizome) | Reference |

| 2.5 kg dried powdered rhizome | Sonication-aided maceration with methanol | 16.68% (417 g) | 0.5% (12.7 g) | [4] |

| 1 kg powdered rhizomes | Maceration with methanol | 13.0% (130 g) | 0.01% (100 mg) from aqueous fraction | [1] |

Experimental Protocols for Isolation and Purification

Several methods have been established for the efficient extraction and isolation of this compound from Bergenia ciliata rhizomes. The following protocols are based on successful methodologies reported in the scientific literature.

Protocol 1: Solvent Extraction and Crystallization

This protocol, adapted from a study by Khan et al. (2022), focuses on a straightforward solvent extraction followed by crystallization.[4]

Materials:

-

Dried and powdered rhizomes of Bergenia ciliata

-

Methanol

-

Distilled water

-

Petroleum ether

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration: Macerate 2.5 kg of powdered rhizome in methanol with the aid of sonication.

-

Extraction: Filter the methanolic extract and concentrate it using a rotary evaporator to obtain the crude methanol extract.

-

Solvent-Solvent Partitioning:

-

Disperse the crude methanol extract in distilled water.

-

Perform successive extractions with petroleum ether and chloroform to remove non-polar impurities. Discard the petroleum ether and chloroform fractions.

-

-

Crystallization: Concentrate the remaining aqueous fraction. This compound will crystallize out upon concentration.

-

Drying: Collect the this compound crystals and dry them. The recovery of this compound is reported to be approximately 0.5% w/w of the dry rhizome powder.[4]

Protocol 2: Column Chromatography for High Purity this compound

For obtaining high-purity this compound suitable for pharmacological studies, column chromatography is employed, as described by Ravikanth et al. (2020).[1]

Materials:

-

Crude aqueous extract of Bergenia ciliata rhizomes (prepared as in Protocol 1, steps 1-3)

-

Silica (B1680970) gel (230–400 mesh)

-

Sephadex LH-20

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Glass column for chromatography

-

Fraction collector

Procedure:

-

Initial Extraction:

-

Macerate 1 kg of powdered rhizomes successively with petroleum ether and then methanol.

-

Discard the petroleum ether fraction. Filter and concentrate the methanol fraction to get a crude extract (approx. 130 g).

-

Disperse the methanol extract in water and extract with petroleum ether and chloroform. Discard the organic layers.

-

Concentrate the remaining water layer to get a powdered aqueous extract (approx. 85 g).[1]

-

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (230–400 mesh).

-

Load the concentrated aqueous extract onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (starting from 2% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and pool them based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions by chromatographing them over a Sephadex LH-20 column.

-

This step is crucial for separating this compound from other closely related phenolic compounds.

-

-

Isolation of Pure this compound:

-

Collect the fractions containing pure this compound.

-

Concentrate the fractions to yield purified this compound (approx. 100 mg from 1 kg of rhizomes).[1]

-

Experimental Workflow Visualization

The general workflow for the isolation of this compound from Bergenia ciliata can be visualized as follows:

Caption: General workflow for the isolation of this compound.

Molecular Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound has demonstrated significant anti-inflammatory properties by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Anticancer Activity through PI3K/Akt/mTOR and STAT3 Signaling

This compound has shown promise as an anticancer agent by targeting key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and STAT3 pathways.[7][8]

Caption: this compound's anticancer mechanism of action.

Conclusion

This technical guide consolidates the current knowledge on the discovery and isolation of this compound from Bergenia ciliata. The detailed protocols and quantitative data provide a solid foundation for researchers to efficiently extract and purify this valuable bioactive compound. Furthermore, the elucidation of its molecular mechanisms of action, particularly its inhibitory effects on key inflammatory and cancer-related signaling pathways, highlights its therapeutic potential and paves the way for further investigation and development of this compound-based pharmaceuticals. The provided visualizations of the experimental workflow and signaling pathways serve as a quick reference for understanding the complex processes involved.

References

- 1. This compound, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 3. What is the mechanism of Bergeninum? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajol.info [ajol.info]

- 8. Anticancer activity of this compound against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Bergenin: A Technical Guide for Researchers

Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides an in-depth analysis of its chemical structure and stereochemistry, supported by spectroscopic data and experimental protocols, to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₁₄H₁₆O₉, is a complex natural product featuring a fused ring system derived from isocoumarin (B1212949) and a glucose moiety.[1] The molecule's bioactivity is intrinsically linked to its unique three-dimensional architecture, which is defined by multiple chiral centers.

The systematic IUPAC name for this compound is (2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydropyrano[3,2-c][2]benzopyran-6(2H)-one.[3] This nomenclature precisely describes the absolute configuration at each of the five stereocenters within the molecule.

Stereochemical Assignment:

The absolute configuration at each chiral center, determined by the Cahn-Ingold-Prelog priority rules, is as follows:

-

C-2: R configuration

-

C-3: S configuration

-

C-4: S configuration

-

C-4a: R configuration

-

C-10b: S configuration

This specific spatial arrangement of substituents is crucial for its interaction with biological targets and underscores the importance of stereoselectivity in its synthesis and biological evaluation.

Spectroscopic Data for Structural Elucidation

The structural confirmation and characterization of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, compiled from various literature sources.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆) [2][4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 6.48 | m | |

| H-10b | 5.68 | d | |

| H-4a | 4.99 | dd | |

| H-4 | 3.99 | dd | |

| H-11 | 3.80 | d | |

| H-12 (OCH₃) | 3.76 | s | |

| H-2 | 3.60 | m | |

| H-3 | 3.49 | dd |

Table 2: ¹³C NMR Spectral Data of this compound [5][6]

| Carbon | Chemical Shift (δ, ppm) |

| C-6 | 163.5 |

| C-8 | 150.9 |

| C-10 | 148.1 |

| C-9 | 140.9 |

| C-5 | 118.2 |

| C-7 | 109.5 |

| C-4a | 81.1 |

| C-2 | 79.5 |

| C-10b | 73.8 |

| C-3 | 72.3 |

| C-4 | 70.6 |

| C-11 | 61.5 |

| C-12 (OCH₃) | 60.1 |

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies reported in the literature.[3][7][8]

3.1. Plant Material and Extraction:

-

Air-dried and powdered plant material (e.g., rhizomes of Bergenia ciliata or leaves of Flueggea virosa) is subjected to maceration with methanol (B129727) at room temperature for 48-72 hours.[3][7]

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Fractionation and Purification:

-

The crude methanolic extract is suspended in a methanol-water mixture (e.g., 8:2 v/v) and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove nonpolar impurities and fractionate the compounds.[3]

-

The fraction containing this compound (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol.[3][8]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol) to obtain pure crystalline this compound.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Notably, it has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central to inflammatory and immune responses.[1][9][10]

Modulation of the MAPK Signaling Pathway

This compound has been observed to activate the MAPK pathway, including the phosphorylation of p38 MAPK, ERK1/2, and JNK.[1][9] This activation can lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the immune response against pathogens.[11]

This compound-mediated activation of the MAPK signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Conversely, in other contexts, this compound has been shown to inhibit the NF-κB signaling pathway. It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10] This inhibition leads to a decrease in the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects.

Inhibitory effect of this compound on the NF-κB signaling pathway.

This technical guide provides a foundational understanding of the chemical and stereochemical properties of this compound, essential for its development as a potential therapeutic agent. The detailed spectroscopic data and experimental protocols offer practical information for researchers, while the signaling pathway diagrams illustrate its complex mechanism of action. Further investigation into the structure-activity relationships of this compound and its derivatives will be crucial for unlocking its full therapeutic potential.

References

- 1. This compound Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave extraction and molecular imprinted polymer isolation of this compound applied to the dendrochronological chemical study of Peltophorum dubium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ISOLATION AND CHARACTERISATION OF this compound FROM ETHYL ACETATE EXTRACT OF FLUEGGEA VIROSA LEAVES | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 9. Frontiers | The Phytochemical this compound Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The Phytochemical this compound Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Bergenin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for key assays, and presents visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and suppressing the activation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the expression and release of a variety of pro-inflammatory molecules, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key cytokines that drive the inflammatory response. This compound consistently downregulates the production of these cytokines in various inflammatory models.[1]

-

Enzymes: this compound inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.

-

Chemokines: By reducing chemokine expression, this compound can limit the recruitment of immune cells to the site of inflammation.

Modulation of Key Signaling Pathways

The anti-inflammatory properties of this compound are largely attributed to its ability to interfere with the following signaling cascades:

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[2]

-

MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thus inhibiting downstream inflammatory processes.[2]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of these potent pro-inflammatory cytokines.[3][4]

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound in various in vitro and in vivo models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Cell Line | This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |

| RAW 264.7 | 10 | 45.2 ± 3.8 | 52.1 ± 4.5 | 48.9 ± 4.1 | |

| RAW 264.7 | 20 | 68.7 ± 5.1 | 75.3 ± 6.2 | 71.4 ± 5.8 | [5] |

| BMDM | 10 | 41.5 ± 3.5 | 49.8 ± 4.2 | - | |

| BMDM | 50 | 72.3 ± 6.1 | 78.9 ± 6.8 | - | [6] |

BMDM: Bone Marrow-Derived Macrophages

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| This compound Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | MPO Activity Inhibition (%) | Reference |

| 25 | 35.8 ± 3.1 | 31.2 ± 2.9 | [7] |

| 50 | 58.2 ± 4.7 | 51.7 ± 4.5 | [7] |

| 100 | 75.6 ± 6.3 | 68.9 ± 5.9 | [7] |

MPO: Myeloperoxidase, a marker of neutrophil infiltration

Table 3: Effect of this compound on DSS-Induced Colitis in Mice

| This compound Dose (mg/kg/day) | Disease Activity Index (DAI) Reduction (%) | Colon Length Shortening Inhibition (%) | Myeloperoxidase (MPO) Activity Inhibition (%) | Reference |

| 20 | 38.5 ± 3.2 | 42.1 ± 3.8 | 35.4 ± 3.1 | [8] |

| 50 | 61.2 ± 5.1 | 65.8 ± 5.9 | 58.7 ± 5.2 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory mechanisms.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To investigate the effect of this compound on pro-inflammatory cytokine production and signaling pathway activation in macrophages stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA extraction, qRT-PCR, protein lysis, and Western blotting

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for the desired time period (e.g., 6-24 hours).

-

qRT-PCR for Cytokine mRNA Expression:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR is performed using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

ELISA for Cytokine Protein Secretion:

-

The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot for Signaling Pathway Analysis:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, p38, JNK, and ERK.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

Carrageenan (lambda, type IV)

-

This compound

-

Normal saline

-

Plethysmometer

-

Reagents for MPO assay

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Treatment: Mice are randomly divided into groups (e.g., control, carrageenan, this compound-treated groups). This compound is administered orally or intraperitoneally at different doses 1 hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Paw Edema: 0.1 mL of 1% carrageenan solution in normal saline is injected subcutaneously into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

-

Myeloperoxidase (MPO) Assay:

-

At the end of the experiment, the mice are euthanized, and the inflamed paw tissue is collected.

-

The tissue is homogenized, and the MPO activity is measured spectrophotometrically as an index of neutrophil infiltration.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To assess the therapeutic potential of this compound in a mouse model of inflammatory bowel disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

-

This compound

-

Reagents for histological analysis and MPO assay

Procedure:

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 7 consecutive days.

-

Treatment: this compound is administered orally once daily at different doses throughout the DSS administration period.

-

Assessment of Disease Activity Index (DAI): The severity of colitis is monitored daily by scoring body weight loss, stool consistency, and the presence of blood in the stool.

-

Measurement of Colon Length: At the end of the experiment, the mice are euthanized, and the entire colon is excised. The length of the colon from the cecum to the anus is measured.

-

Histological Analysis: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The histological score is determined based on the severity of inflammation, crypt damage, and infiltration of inflammatory cells.

-

Myeloperoxidase (MPO) Assay: A portion of the colon tissue is used to measure MPO activity as described in the carrageenan-induced paw edema model.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

This compound's Modulation of the MAPK Signaling Pathway

Caption: this compound suppresses the phosphorylation of p38, JNK, and ERK in the MAPK pathway.

This compound's Inhibition of the NLRP3 Inflammasome

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Northis compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Northis compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Pharmacological Properties of Bergenin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of these compounds, with a focus on their anti-inflammatory, antioxidant, anti-cancer, neuroprotective, hepatoprotective, and antidiabetic effects. This document synthesizes quantitative data from numerous studies, details key experimental protocols, and visualizes complex biological pathways to serve as an in-depth resource for the scientific community.

Core Pharmacological Properties

This compound and its derivatives demonstrate a remarkable range of biological activities, positioning them as molecules of significant therapeutic interest.[1][2] These properties are underpinned by their ability to modulate multiple signaling pathways and interact with various molecular targets.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3] It has been shown to reduce the expression of cytokines such as TNF-α, IL-1β, and IL-6.[3] The anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.[4] Pre-treatment with this compound has been found to significantly reduce edema in various animal models.[5]

Antioxidant Activity

The antioxidant properties of this compound are well-documented and are central to many of its other pharmacological effects.[3] It acts as a free radical scavenger and enhances the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[3] The antioxidant capacity of this compound derivatives can be influenced by their chemical structure, with some derivatives showing enhanced activity compared to the parent compound.[6] For instance, 11-O-galloylthis compound has demonstrated more potent antioxidant activity than this compound itself.[7]

Anti-cancer Activity

This compound has demonstrated significant anti-cancer potential against a variety of cancer cell lines.[8] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration.[8] Key signaling pathways implicated in its anti-cancer effects include the PI3K/Akt/mTOR and STAT3 pathways.[2] Furthermore, this compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death.[8]

Neuroprotective Effects

This compound exhibits neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.[9][10] It has been shown to inhibit cholinesterase activity, reduce Aβ-1-42 levels, and decrease the phosphorylation of tau protein.[9] Its neuroprotective effects are also linked to its antioxidant and anti-inflammatory activities within the central nervous system.[11] In vivo studies have demonstrated that this compound can ameliorate cognitive deficits in animal models of Alzheimer's disease.[9][10]

Hepatoprotective Properties

This compound has shown significant hepatoprotective effects against liver damage induced by various toxins. It works by reducing oxidative stress, inhibiting inflammation, and preventing apoptosis and autophagy in liver cells.[3] The PPAR-γ pathway is a key mediator of its hepatoprotective actions.

Antidiabetic Activity

This compound has demonstrated promising antidiabetic properties in preclinical studies.[12] It can significantly reduce blood glucose levels and improve lipid profiles in animal models of type 2 diabetes.[12][13] The mechanisms underlying its antidiabetic effects include the regeneration of pancreatic β-cells and the enhancement of insulin (B600854) signaling.[12]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives from various studies.

Table 1: Immunosuppressive and Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50/Effective Dose | Reference |

| This compound Derivative 7 | Mouse splenocyte proliferation | Mouse splenocytes | 3.52 µM | [14] |

| This compound Derivative 13 | Mouse splenocyte proliferation | Mouse splenocytes | 5.39 µM | [14] |

| This compound | Carrageenan-induced paw edema | Swiss mice | 25 mg/kg | [5] |

| This compound Analogs | LPS-induced nitric oxide generation | Cultured cells | 20-30 µM | [15] |

Table 2: Antioxidant Activity

| Compound | Assay | IC50/EC50 | Reference |

| 11-O-galloylthis compound | DPPH radical scavenging | 7.45 ± 0.2 µg/mL | [7] |

| 11-O-galloylthis compound | Reducing power assay | 5.39 ± 0.28 µg/mL | [7] |

| This compound | DPPH radical scavenging | Mild activity | [16] |

| Endopleura uchi extracts | DPPH radical scavenging | 12.04 - 24.20 µg/mL | [17] |

Table 3: Anti-cancer and Antiplasmodial Activity

| Compound | Activity | Cell Line/Organism | IC50 | Reference |

| Esterified this compound 5c | Antitumor | HepG2 cells | 4.23 ± 0.79 mM | [2] |

| This compound | Antiplasmodial | Plasmodium falciparum (D10) | 6.92 ± 0.43 µM | [18] |

| 11-O-galloylthis compound | Antiplasmodial | Plasmodium falciparum (D10) | 7.85 ± 0.61 µM | [18] |

Table 4: Neuroprotective and Antidiabetic In Vivo Studies

| Compound | Activity | Animal Model | Dosage | Reference |

| This compound | Neuroprotective | Scopolamine-induced amnesia in rats | 20, 40, 80 mg/kg (p.o.) | [9][10] |

| This compound | Neuroprotective | STZ-induced Alzheimer's model in rats | 20, 40, 80 mg/kg (p.o.) | [9][10] |

| This compound | Antidiabetic | STZ-nicotinamide induced diabetic rats | 2.5, 5, 10 mg/kg (p.o.) | [12][13] |

| This compound | Diabetic Neuropathy | STZ-induced diabetic mice | 3.125–25 mg/kg (single); 25 mg/kg (multiple) | [19] |

| This compound | Diabetic Retinopathy | STZ-induced diabetic rats | 25 mg/kg | [20] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Immunosuppressive Activity Assay

-

Objective: To evaluate the inhibitory effect of this compound derivatives on lymphocyte proliferation.

-

Method: Mouse splenocyte proliferation inhibition assay using the Cell Counting Kit-8 (CCK-8).

-

Procedure:

-

Isolate splenocytes from mice.

-

Induce proliferation with a mitogen such as Concanavalin A (Con A).

-

Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives).

-

Incubate for a specified period (e.g., 48 hours).

-

Add CCK-8 solution and measure the absorbance to determine cell viability.

-

Calculate the 50% inhibitory concentration (IC50).[14]

-

In Vitro Antioxidant Activity Assays

-

Objective: To determine the free radical scavenging capacity of this compound and its derivatives.

-

Methods:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[18]

-

Reducing Power Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is then detected by the formation of a colored complex.[18]

-

Total Antioxidant Capacity (TAC) Assay: Often involves the phosphomolybdenum method, where Mo(VI) is reduced to Mo(V) by the antioxidant compound, forming a green phosphate/Mo(V) complex.[18]

-

-

Data Analysis: The results are often expressed as EC50 values, the concentration of the compound that provides 50% of the maximum antioxidant activity.[7]

In Vivo Neuroprotective Activity in an Alzheimer's Disease Model

-

Objective: To assess the ability of this compound to ameliorate cognitive deficits in an animal model of Alzheimer's disease.

-

Model: Streptozotocin (STZ)-induced model of sporadic Alzheimer's disease in rats.[9]

-

Procedure:

-

Induce cognitive impairment by intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg).[9]

-

Administer this compound orally at different doses (e.g., 20, 40, and 80 mg/kg) for a specified duration (e.g., 28 days).[9][10]

-

Evaluate cognitive function using behavioral tests such as the Morris water maze and Y-maze at different time points.[9]

-

At the end of the treatment period, collect brain tissue for biochemical analysis (e.g., cholinesterase activity, antioxidant levels) and histopathological examination.[9]

-

In Vivo Antidiabetic Activity Assay

-

Objective: To evaluate the blood glucose-lowering effect of this compound in a diabetic animal model.

-

Model: Streptozotocin (STZ)-nicotinamide induced type 2 diabetic rats.[12]

-

Procedure:

-

Induce diabetes by intraperitoneal injection of nicotinamide (B372718) followed by STZ.[12]

-

Administer this compound orally at various doses (e.g., 2.5, 5, and 10 mg/kg) for a defined period (e.g., 14 days).[12][13]

-

Monitor fasting blood glucose levels at regular intervals.[12]

-

At the end of the study, collect blood for lipid profile analysis and liver and pancreas for biochemical (antioxidant enzymes, glycogen) and histopathological studies.[12]

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

This compound's Anti-inflammatory Signaling Pathway

This compound's Antioxidant Nrf2 Signaling Pathway

This compound's Anti-cancer Signaling Pathways

References

- 1. Frontiers | this compound, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 2. Chemistry and Pharmacology of this compound or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bergeninum? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative antioxidant and antiplasmodial activities of 11-O-galloylthis compound and this compound isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of this compound in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alleviation of Memory Deficit by this compound via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Type 2 antidiabetic activity of this compound from the roots of Caesalpinia digyna Rottler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of this compound derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical synthesis and biological evaluation of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Antioxidant and Antiplasmodial Activities of this compound and 11-O-Galloylthis compound Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Reduces Experimental Painful Diabetic Neuropathy by Restoring Redox and Immune Homeostasis in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound alleviates Diabetic Retinopathy in STZ-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant and Free Radical Scavenging Properties of Bergenin: A Technical Guide

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring compound found in various medicinal plants.[1] Extensive research has highlighted its significant pharmacological activities, with a particular focus on its antioxidant and free radical scavenging capabilities.[1][2] This technical guide provides an in-depth overview of the antioxidant profile of this compound, detailing its efficacy in various in vitro and in vivo models, the experimental protocols used for its evaluation, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Analysis of Antioxidant and Free Radical Scavenging Activity

The antioxidant potential of this compound has been quantified using a variety of standard assays. The following tables summarize the key findings from multiple studies, providing a comparative analysis of its efficacy.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | 16.53 ± 1.17 | - | [1] |

| DPPH Radical Scavenging | 0.7 - 165.35 | 951 | [3] |

| DPPH Radical Scavenging | - | 13 | [4] |

| ABTS Radical Scavenging | 31.56 - 75.06 | - | [1] |

| ABTS Radical Scavenging | 43.76 ± 2.38 | - | [1] |

| Nitric Oxide (NO) Scavenging | 2.98 - 785.63 | - | [1] |

| Hydroxyl Radical (HO•) Scavenging | 8.48 | - | [1] |

| Superoxide (B77818) Radical Scavenging | 0.25 - 100 | - | [1] |

| Superoxide Anion Scavenging | - | 32 | [4] |

| Hydrogen Peroxide (H2O2) Scavenging | 32.54 | - | [1] |

| Lipid Peroxidation Inhibition | 365.12 | - | [1] |

Table 2: In Vitro Antioxidant Capacity of this compound

| Assay | Activity | Conditions | Reference |

| Ferric Reducing Antioxidant Power (FRAP) | 0.4 mg/g | - | [1] |

| Total Antioxidant Capacity (TAC) Assay | More potent than this compound | Comparison with 11-O-galloylthis compound | [5] |

Table 3: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect | Model System | Reference |

| Superoxide Dismutase (SOD) | Increased activity | TNF-α-induced HaCaT cells | [6][7] |

| Superoxide Dismutase (SOD) | Increased activity | Ethanol and TBHP-treated HepG2 cells | [[“]] |

| Catalase (CAT) | Increased activity | Ethanol and TBHP-treated HepG2 cells | [[“]] |

| Total Glutathione (B108866) (GSH) | Enhanced content | Ethanol and TBHP-treated HepG2 cells | [[“]] |

| Heme Oxygenase-1 (HO-1) | Increased expression | TGF-β1-induced NIH3T3 cells | [9] |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Increased expression | TGF-β1-induced NIH3T3 cells | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[10][11]

Protocol:

-

A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol (B129727) or ethanol.[10]

-

A working solution of DPPH is prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10]

-

Various concentrations of this compound are prepared in the same solvent.

-

A specific volume of the this compound solution (e.g., 0.5 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3 mL).[10]

-

The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[10]

-

A control sample containing the solvent instead of the this compound solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12]

Protocol:

-

An ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) are prepared.[13][14]

-

The ABTS radical cation (ABTS•+) is generated by mixing the two stock solutions in equal quantities and allowing them to react in the dark at room temperature for 12-16 hours.[13][14]

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

-

Various concentrations of this compound are prepared.

-

A small volume of the this compound solution (e.g., 10 µL) is mixed with a larger volume of the diluted ABTS•+ solution (e.g., 195 µL) in a 96-well microplate.[13]

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

The absorbance is measured at 734 nm using a microplate reader.[13]

-

The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

Superoxide Dismutase (SOD) Activity Assay

SODs are enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[16] The activity of SOD can be measured indirectly using a colorimetric assay.

Protocol (WST-1 Method):

-

This assay utilizes a water-soluble tetrazolium salt, WST-1, which produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions.[17]

-

Superoxide anions are generated by a xanthine (B1682287) oxidase system.[16]

-

The rate of formazan dye formation is measured by the absorbance at 450 nm.[16]

-

SOD present in the sample inhibits the reduction of WST-1 by scavenging the superoxide anions.

-

The SOD activity is determined by measuring the degree of inhibition of the formazan dye formation.[16] The IC50 (50% inhibition concentration) of SOD can be determined.[17]

Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen.[18][19]

Protocol (Ammonium Molybdate (B1676688) Method):

-

The sample containing catalase is incubated with a known concentration of H₂O₂.

-

The enzymatic reaction is stopped by the addition of ammonium (B1175870) molybdate.[19]

-

The remaining H₂O₂ reacts with ammonium molybdate to form a yellowish complex.[19]

-

The absorbance of this complex is measured at 405 nm.[19]

-

The catalase activity is inversely proportional to the absorbance and is calculated based on the amount of H₂O₂ decomposed.

Glutathione Peroxidase (GPx) Activity Assay

GPx is an enzyme that catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH).[20][21]

Protocol (Coupled Reaction with Glutathione Reductase):

-

This assay measures GPx activity indirectly through a coupled reaction with glutathione reductase (GR).[21][22]

-

GPx reduces an organic hydroperoxide, producing oxidized glutathione (GSSG).[21]

-

GR then recycles the GSSG back to GSH, a reaction that consumes NADPH.[21]

-

The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[21]

-

The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.[21]

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in this compound's action is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Studies have shown that this compound can activate the Nrf2 signaling pathway.[6][9] For instance, in TNF-α-induced HaCaT cells, this compound was found to reduce Keap1 levels while enhancing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[6] Similarly, in a model of pulmonary fibrosis, this compound increased the expression of HO-1 and NQO1, indicating Nrf2 activation.[9] Furthermore, this compound has been shown to induce the phosphorylation and expression of p62, which can promote the activation of Nrf2.[9][23]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

This compound has consistently demonstrated potent antioxidant and free radical scavenging properties across a range of in vitro assays. Its ability to not only directly neutralize free radicals but also to upregulate the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway makes it a compound of significant interest for further research and development. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of this compound or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and neuroprotective activity of this compound derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antiplasmodial Activities of this compound and 11-O-Galloylthis compound Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. This compound attenuates TNF-α-induced oxidative stress and inflammation in HaCaT cells by activating Nrf2 pathway and inhibiting NF-κB pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 8. consensus.app [consensus.app]

- 9. p62-Nrf2 Regulatory Loop Mediates the Anti-Pulmonary Fibrosis Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. chemistry.muohio.edu [chemistry.muohio.edu]

- 13. researchgate.net [researchgate.net]

- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. assaygenie.com [assaygenie.com]

- 17. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Catalase (CAT) Activity Assay Kit - Elabscience® [elabscience.com]

- 20. Glutathione Peroxidase Assay Kit - Applications - CAT N°: 703102 [bertin-bioreagent.com]

- 21. caymanchem.com [caymanchem.com]

- 22. raybiotech.com [raybiotech.com]

- 23. p62-Nrf2 Regulatory Loop Mediates the Anti-Pulmonary Fibrosis Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Bergenin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Enzymatic Machinery and Metabolic Pathways Leading to a Promising Bioactive Compound

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring compound found in several medicinal plants, most notably in the genera Bergenia and Ardisia.[1][2] Renowned for its antitussive, anti-inflammatory, and antiviral properties, this compound is a molecule of significant interest for the pharmaceutical industry.[3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymes, their catalytic functions, and the underlying molecular genetics. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of this important bioactive compound.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. The dedicated pathway to this compound involves a series of enzymatic reactions that convert shikimic acid into the final this compound molecule. The key steps are outlined below.[3][4]

From Shikimic Acid to Gallic Acid: The pathway commences with the conversion of shikimic acid to gallic acid. This transformation is catalyzed by shikimate dehydrogenase (SDH) . Specifically, the enzyme BpSDH2 from Bergenia purpurascens has been identified to catalyze a two-step dehydrogenation of shikimic acid to produce gallic acid.[3][4]

Methylation of Gallic Acid: The subsequent step involves the methylation of gallic acid at the 4-hydroxyl group to form 4-O-methyl gallic acid. This reaction is carried out by O-methyltransferases (OMTs) . Enzymes such as BpOMT1 from B. purpurascens and AjOMT1 from Ardisia japonica have been shown to efficiently catalyze this specific methylation.[3][4]

C-Glycosylation of 4-O-Methyl Gallic Acid: A crucial step in the pathway is the attachment of a glucose moiety to the C-2 position of 4-O-methyl gallic acid, forming 2-Glucosyl-4-O-methyl gallic acid. This C-glycosylation is catalyzed by a specific C-glycosyltransferase (CGT) . The enzyme AjCGT1 from A. japonica has been identified as the key enzyme responsible for this reaction.[3][4]

Cyclization to this compound: The final step is the intramolecular cyclization of 2-Glucosyl-4-O-methyl gallic acid to form the characteristic lactone ring of this compound. This reaction is believed to occur via dehydration.[3][4]

Quantitative Data on this compound Biosynthesis

Understanding the quantitative aspects of this compound biosynthesis is crucial for optimizing its production, whether through plant cultivation or metabolic engineering. This section presents available data on enzyme kinetics and the concentration of this compound and its precursors in medicinal plants.

Enzyme Kinetic Parameters

The catalytic efficiency of the key enzymes in the this compound pathway has been a subject of recent investigation. The following table summarizes the available kinetic parameters for AjCGT1 and AjOMT2.

| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Source |

| AjCGT1 | 4-O-Methyl Gallic Acid | 265.3 | 1.2 x 103 | [1] |

| AjOMT2 | Gallic Acid | 72.0 | 250 | [1] |

| AjOMT2 | Northis compound | 493.6 | - | [1] |

Note: Data for BpSDH2, BpOMT1, and AjOMT1 are not yet fully available.

Concentration of this compound and Precursors in Medicinal Plants

The content of this compound and its precursors can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table provides a summary of reported concentrations.

| Compound | Plant Species | Tissue | Concentration (% dry weight) | Source |

| This compound | Bergenia purpurascens | Rhizome | Not less than 8.2% (in China) | [5] |

| This compound | Bergenia ligulata | Rhizome (methanolic extract) | 5.51 ± 0.14 | [6] |

| This compound | Bergenia ligulata | Rhizome (acetone extract) | 5.76 ± 0.16 | [6] |

| Gallic Acid Equivalent | Bergenia purpurascens | Rhizome (methanolic extract) | 1.27 g/100g dry mass | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the this compound biosynthetic enzymes has been facilitated by their heterologous expression in Escherichia coli.

Workflow for Enzyme Production:

Protocol:

-

Gene Synthesis and Cloning: Codon-optimized synthetic genes for BpSDH2, BpOMT1, AjOMT1, and AjCGT1 are cloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of N-terminally His-tagged fusion proteins.

-

Transformation: The resulting plasmids are transformed into a competent E. coli expression strain, for example, BL21(DE3).

-